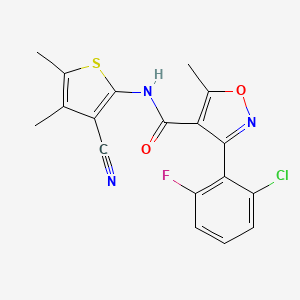![molecular formula C26H17ClO6S B4541591 2-[(4-chlorophenyl)sulfonyl]-1,4-phenylene dibenzoate](/img/structure/B4541591.png)
2-[(4-chlorophenyl)sulfonyl]-1,4-phenylene dibenzoate
Beschreibung
Synthesis Analysis
Synthesis of related sulfonated polymers and compounds involves several steps, including catalytic coupling, sulfonation, and polymerization processes. For instance, rigid-rod poly(4′-phenyl-2,5-benzophenone) telechelics were synthesized using Ni(0) catalytic coupling, followed by selective sulfonation (Ghassemi, Ndip, & McGrath, 2004). Similarly, sulfonated poly(diketonephenylene)s containing dibenzoyl moiety were synthesized via a Ni/Zn catalyzed carbon-carbon coupling reaction followed by sulfonation (Yoo et al., 2017).
Molecular Structure Analysis
The molecular and crystal structure analysis is crucial for understanding the chemical behavior of such compounds. For example, the crystal and molecular structure of S,S-[sulfonylbis(1,4-phenylene)] di(thiobenzoate) was determined using X-ray diffractometer data, revealing the asymmetric molecules and their orientation, which could be similar in analyzing “2-[(4-chlorophenyl)sulfonyl]-1,4-phenylene dibenzoate” (Garbarczyk, 1984).
Chemical Reactions and Properties
Chemical reactions involving sulfonated compounds often include sulfonation, nucleophilic substitution, and polymerization. The properties of these compounds are significantly influenced by their sulfonation degree and the resulting molecular structure. For instance, sulfonated poly(phenylene) containing a non-planar structure exhibited high thermal stability and proton conductivity due to its specific sulfonation and molecular arrangement (Jang et al., 2016).
Physical Properties Analysis
The physical properties such as solubility, thermal stability, and mechanical strength are essential characteristics. The sulfonation process typically enhances the solubility and thermal stability of polymers, making them suitable for various applications. For example, soluble sulfonated polybenzothiazoles showed high thermal and oxidative stability, excellent mechanical properties, and high proton conductivity, indicating the potential physical properties of sulfonated compounds like “2-[(4-chlorophenyl)sulfonyl]-1,4-phenylene dibenzoate” (Wang, Xiao, & Yan, 2012).
Eigenschaften
IUPAC Name |
[4-benzoyloxy-3-(4-chlorophenyl)sulfonylphenyl] benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H17ClO6S/c27-20-11-14-22(15-12-20)34(30,31)24-17-21(32-25(28)18-7-3-1-4-8-18)13-16-23(24)33-26(29)19-9-5-2-6-10-19/h1-17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMHUTFCJYJXLOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H17ClO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-Benzoyloxy-3-(4-chlorophenyl)sulfonylphenyl] benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-methoxy-2-nitrophenyl)-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B4541515.png)
![2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}-N-{2-[(trifluoromethyl)thio]phenyl}acetamide](/img/structure/B4541530.png)

![2-cyano-3-[1-(2,4-dichlorobenzyl)-1H-pyrrol-2-yl]-N-(2-nitrophenyl)acrylamide](/img/structure/B4541541.png)
![5-{[(4-fluoro-2-methylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4541554.png)
![2-{4-[(6-ethyl-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B4541564.png)
![N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B4541568.png)
![methyl (2-{[3-(2-methoxyphenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate](/img/structure/B4541571.png)
![1-(3-chlorophenyl)-4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]piperazine](/img/structure/B4541579.png)
![N-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)-2-[(2-fluorobenzyl)thio]acetamide](/img/structure/B4541587.png)
![N-[3-(acetylamino)phenyl]-2-ethoxy-1-naphthamide](/img/structure/B4541599.png)
![2-[5-bromo-3-(trifluoroacetyl)-1H-indol-1-yl]-N-methyl-N-phenylacetamide](/img/structure/B4541603.png)
![4-bromo-1-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B4541610.png)
![methyl 2-{[(4-ethyl-5-methyl-3-thienyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4541616.png)